

# Baseline Protein Expression in Untreated SK-MEL-24 Cells: A Technical Guide

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This technical guide provides a comprehensive overview of the baseline protein expression in untreated SK-MEL-24 human melanoma cells. It includes a summary of available quantitative proteomics data, detailed experimental methodologies for protein analysis, and visualizations of key signaling pathways and experimental workflows.

## Introduction to SK-MEL-24

The SK-MEL-24 cell line is a widely utilized model in cancer research, established from a metastatic lymph node of a 67-year-old Caucasian male with malignant melanoma.[1][2] Genomically, SK-MEL-24 is characterized by a heterozygous BRAF V600E mutation, a common driver mutation in melanoma, and is reported to have wild-type NRAS.[2][3] However, some sources indicate the expression of wild-type B-Raf and N-Ras.[4] It is also known to express wild-type TP53.[1] This genetic background, particularly the BRAF mutation, significantly influences the cellular signaling and protein expression landscape of these cells. SK-MEL-24 is part of large-scale cancer cell line characterization projects, including the Cancer Dependency Map (DepMap) and the Cancer Cell Line Encyclopedia (CCLE), which provide extensive omics data, including quantitative proteomics.[3]

## **Quantitative Proteomic Data**

Comprehensive quantitative proteomics data for the SK-MEL-24 cell line (DepMap ID: ACH-000822) is publicly available through the DepMap portal.[5][6] This data is primarily derived







from mass spectrometry-based analyses and reverse-phase protein arrays (RPPA).[3] The following table provides a sample of baseline protein expression levels for key proteins in untreated SK-MEL-24 cells, with instructions on how to access the full dataset.

#### Data Access:

The complete quantitative proteomics dataset for SK-MEL-24 can be accessed and downloaded from the --INVALID-LINK--.[1] Utilize the "Custom Downloads" feature to select for SK-MEL-24 (ACH-000822) and the desired protein expression datasets (e.g., "Protein Expression").[5] Further data is available through the supplementary materials of the publication "Quantitative Proteomics of the Cancer Cell Line Encyclopedia" by Nusinow, D.P., et al. (2020).[7][8][9]

Table 1: Sample Baseline Protein Expression in Untreated SK-MEL-24 Cells



Protein	Gene	Function/Path way	Relative Abundance (Log2)	Data Source
BRAF	BRAF	MAPK Signaling	High	DepMap/CCLE[5 ][10]
MEK1 (MAP2K1)	MAP2K1	MAPK Signaling	Moderate	DepMap/CCLE[5 ][10]
ERK2 (MAPK1)	MAPK1	MAPK Signaling	High	DepMap/CCLE[5 ][10]
MITF	MITF	Melanocyte Development & Proliferation	Moderate-High	Inferred from literature
CDK4	CDK4	Cell Cycle Regulation	High	DepMap/CCLE[5 ][10]
β-Catenin	CTNNB1	Wnt Signaling	High	DepMap/CCLE[5 ][10]
PTEN	PTEN	PI3K/AKT Signaling (Tumor Suppressor)	Low/Absent	Inferred from literature
AKT1	AKT1	PI3K/AKT Signaling	Moderate	DepMap/CCLE[5 ][10]
mTOR	MTOR	PI3K/AKT/mTOR Signaling	Moderate	DepMap/CCLE[5 ][10]

Note: The relative abundance values are illustrative and based on the known biology of BRAF-mutant melanoma. For precise quantitative values, please refer to the DepMap and CCLE databases.

# **Key Signaling Pathways**

The BRAF V600E mutation in SK-MEL-24 cells leads to the constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a central driver of melanoma cell

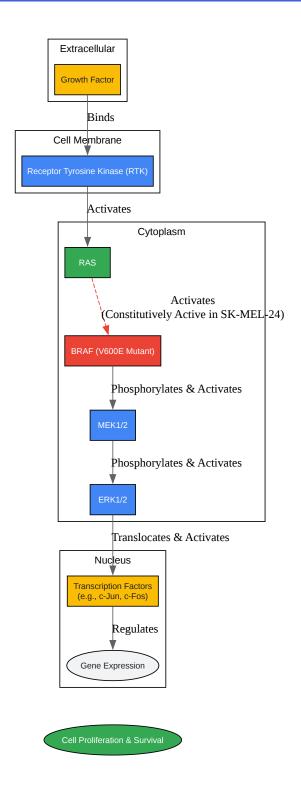




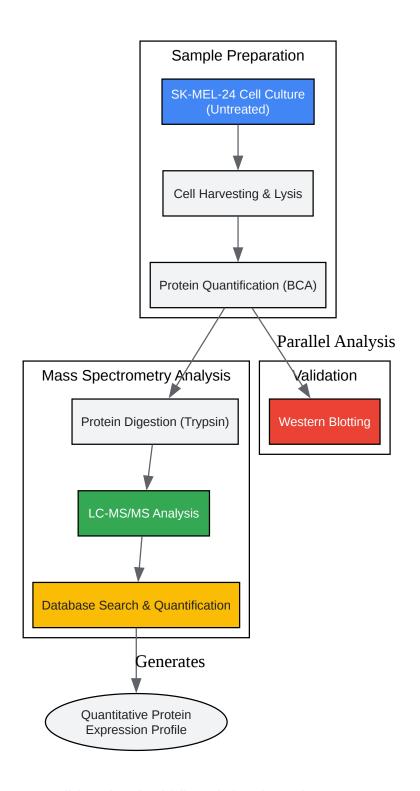


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